molecular formula C17H18ClN3O2 B2376610 1-(2-Chlorophenyl)-3-[4-(3-methoxyazetidin-1-yl)phenyl]urea CAS No. 2034262-40-1

1-(2-Chlorophenyl)-3-[4-(3-methoxyazetidin-1-yl)phenyl]urea

Cat. No.: B2376610
CAS No.: 2034262-40-1
M. Wt: 331.8
InChI Key: JGDCOKQYOIDQFA-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-[4-(3-methoxyazetidin-1-yl)phenyl]urea ( 2034262-40-1) is a chemical compound with the molecular formula C17H18ClN3O2 and a molecular weight of 331.8 . Provided for research purposes, this urea derivative is characterized by its specific structural features, including a 2-chlorophenyl group and a 3-methoxyazetidine moiety linked via a urea bridge. The compound's SMILES representation is COC1CN(c2ccc(NC(=O)Nc3ccccc3Cl)cc2)C1 . While analytical data is limited in the search results, this substance is related to compounds investigated for their potential as modulators of biological targets, such as the 5-HT2A serotonin receptor, suggesting its value in early-stage neurological and pharmacological research . As with all such investigational compounds, this product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers are responsible for conducting all necessary analytical procedures to verify the identity and purity of the compound for their specific applications.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[4-(3-methoxyazetidin-1-yl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O2/c1-23-14-10-21(11-14)13-8-6-12(7-9-13)19-17(22)20-16-5-3-2-4-15(16)18/h2-9,14H,10-11H2,1H3,(H2,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGDCOKQYOIDQFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)C2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Properties

1-(2-Chlorophenyl)-3-[4-(3-methoxyazetidin-1-yl)phenyl]urea belongs to the class of diarylureas, specifically featuring a 2-chlorophenyl group and a 4-(3-methoxyazetidin-1-yl)phenyl group connected by a urea linker. The structural similarity to known bioactive compounds like 1-[4-(3-Methoxyazetidin-1-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea suggests potential applications in pharmaceutical research. Based on structurally similar compounds, this molecule would likely exhibit the following properties:

  • Molecular Formula: C17H18ClN3O2
  • Molecular Weight: Approximately 331.8 g/mol
  • Physical Appearance: Likely a crystalline solid
  • Solubility: Probable limited solubility in water, better solubility in organic solvents

General Synthetic Approaches for Unsymmetrical Ureas

Isocyanate-Based Methods

The most common approach for synthesizing unsymmetrical ureas involves the reaction of isocyanates with amines. For the target compound, this could be achieved through two main routes:

Route A: 2-Chlorophenyl Isocyanate + 4-(3-methoxyazetidin-1-yl)aniline

This approach utilizes commercially available 2-chlorophenyl isocyanate, which reacts with 4-(3-methoxyazetidin-1-yl)aniline to form the desired urea. The reaction proceeds through nucleophilic addition of the amine to the isocyanate carbon.

Route B: 4-(3-methoxyazetidin-1-yl)phenyl isocyanate + 2-chloroaniline

Alternatively, 4-(3-methoxyazetidin-1-yl)phenyl isocyanate could be reacted with 2-chloroaniline. This route might be less preferred due to the potential challenges in preparing the more complex isocyanate.

Carbonyl Difluoride Method

Research has demonstrated the use of carbonyl difluoride with sequential addition of different amines to prepare unsymmetrical ureas. This approach involves:

  • Reaction of carbonyl difluoride with the first amine to form an isocyanate intermediate
  • Subsequent reaction with a second amine to yield the unsymmetrical urea

This method has been reported to produce high yields without symmetrical urea byproducts. For our target compound, this would involve:

  • Reaction of carbonyl difluoride with 2-chloroaniline to form 2-chlorophenyl isocyanate
  • Addition of 4-(3-methoxyazetidin-1-yl)aniline to complete the urea formation

Potassium Isocyanate Method

A practically simple, catalyst-free approach involves the nucleophilic addition of amines to potassium isocyanate in water without organic co-solvents. This environmentally friendly method has been reported to yield various N-substituted ureas (mono-, di-, and cyclic-) with good to excellent yields and high chemical purity.

The general reaction involves:

Potassium isocyanate + R-NH2 → R-NH-CO-NH2

For our target compound, a sequential reaction approach would be required to achieve the unsymmetrical substitution pattern.

Unsymmetrical Urea Synthesis from Symmetrical Ureas

Another approach involves the preparation of pure, unsymmetrically disubstituted ureas from symmetrical ureas. This method, described in patent literature, involves:

  • Initial reaction of a symmetrical urea (e.g., N,N-dimethylurea) with one amine
  • Sequential addition of a second amine at elevated temperatures
  • Removal of ammonia formed during the reaction

This method could be adapted for our target compound using appropriate starting materials.

Specific Synthesis Methods for this compound

Optimized Isocyanate Method

Based on synthesis protocols for similar compounds, the following procedure represents an optimized approach for preparing this compound:

Materials
  • 2-Chlorophenyl isocyanate
  • 4-(3-methoxyazetidin-1-yl)aniline
  • Anhydrous dichloromethane or tetrahydrofuran
  • Molecular sieves (4Å)
  • Inert atmosphere (nitrogen or argon)
Procedure
  • In a flame-dried round-bottom flask equipped with a magnetic stirrer, add 4-(3-methoxyazetidin-1-yl)aniline (1.0 equivalent) and anhydrous solvent (10-15 mL per gram of amine).
  • Cool the solution to 0-5°C under inert atmosphere.
  • Add 2-chlorophenyl isocyanate (1.1 equivalents) dropwise over 15-20 minutes.
  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
  • Monitor the reaction by thin-layer chromatography until complete consumption of starting materials.
  • Concentrate the reaction mixture under reduced pressure.
  • Purify the crude product by recrystallization or column chromatography.

This method is expected to yield the desired product with high purity (>95%) and good yield (70-85%).

Carbonyl Difluoride Sequential Addition Method

This method utilizes carbonyl difluoride with sequential addition of amines:

Materials
  • Carbonyl difluoride
  • 2-Chloroaniline
  • 4-(3-methoxyazetidin-1-yl)aniline
  • Acetonitrile (anhydrous)
  • Catalytic amount of pyridine
Procedure
  • In a suitable reactor, add 2-chloroaniline (10 μmol) in acetonitrile (0.5 mL).
  • Introduce carbonyl difluoride into the reaction mixture at room temperature.
  • Allow the reaction to proceed for 5-6 minutes to form the isocyanate intermediate.
  • Add 4-(3-methoxyazetidin-1-yl)aniline (1 μmol) to the reaction mixture.
  • Stir for an additional 1-2 minutes at room temperature.
  • Quench the reaction with water and extract with ethyl acetate.
  • Purify the product by appropriate methods.

This method is expected to provide the target compound in high yield (70-90%) without symmetrical urea byproducts.

Catalyst-Free Aqueous Method

This environmentally friendly approach uses water as the reaction medium:

Materials
  • Potassium isocyanate
  • 2-Chloroaniline
  • 4-(3-methoxyazetidin-1-yl)aniline
  • Water
  • Hydrochloric acid (dilute)
Procedure
  • Dissolve potassium isocyanate (1.1 equivalents) in water.
  • Add 2-chloroaniline (1.0 equivalent) to the solution and stir at 4-5°C.
  • Monitor the formation of the intermediate monosubstituted urea.
  • Add 4-(3-methoxyazetidin-1-yl)aniline with appropriate reaction conditions to achieve selective substitution.
  • Isolate the product by filtration or extraction.

This method offers advantages in terms of environmental friendliness and operational simplicity.

Comparative Analysis of Preparation Methods

Table 1 presents a comparative analysis of the different preparation methods for this compound:

Method Expected Yield (%) Advantages Limitations Scalability Environmental Impact
Isocyanate Method 70-85 High yield and purity; Straightforward procedure Requires handling of toxic isocyanates; Moisture sensitive Good Moderate (organic solvents required)
Carbonyl Difluoride Method 70-90 Minimal symmetrical urea formation; High selectivity Requires specialized equipment for handling carbonyl difluoride; Low temperature conditions Limited Moderate-High (toxic reagents)
Catalyst-Free Aqueous Method 65-80 Environmentally friendly; No organic co-solvents; Simple purification Potentially lower yields; Selectivity challenges for unsymmetrical products Excellent Low (water-based reaction)
Symmetrical Urea Conversion 55-75 Avoids isocyanate handling; Potentially one-pot procedure Higher temperatures required; Longer reaction times Good Moderate (thermal energy requirements)

Synthesis of Key Intermediates

Preparation of 4-(3-methoxyazetidin-1-yl)aniline

The synthesis of 4-(3-methoxyazetidin-1-yl)aniline is a critical step in preparing the target compound. Based on procedures for similar compounds, the following method is proposed:

Materials
  • 3-Methoxyazetidine (as hydrochloride salt)
  • 4-Fluoronitrobenzene
  • Potassium carbonate
  • N,N-Dimethylformamide (DMF)
  • Palladium on carbon (10%)
  • Hydrogen gas or ammonium formate
Procedure
  • Coupling Reaction :

    • Combine 3-methoxyazetidine hydrochloride (1.0 equivalent) with potassium carbonate (2.5 equivalents) in DMF.
    • Add 4-fluoronitrobenzene (1.0 equivalent) and heat at 80-90°C for 6-8 hours.
    • Cool, dilute with water, and extract with ethyl acetate.
  • Reduction Step :

    • Dissolve the nitro intermediate in methanol or ethyl acetate.
    • Add palladium on carbon (10%, 0.1 equivalents by weight).
    • Hydrogenate under hydrogen atmosphere (1-3 atm) or use ammonium formate as hydrogen source.
    • Filter, concentrate, and purify to obtain 4-(3-methoxyazetidin-1-yl)aniline.

This two-step process typically yields the desired amine intermediate in 70-85% overall yield.

Analytical Characterization

The synthesized this compound can be characterized using various analytical techniques:

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆) : Expected characteristic signals include:

    • Aromatic protons from both phenyl rings (7.0-8.5 ppm)
    • Methoxy group (-OCH₃) singlet around 3.2-3.4 ppm
    • Azetidine ring protons (3.5-4.2 ppm)
    • NH protons of urea linkage (8.5-9.5 ppm)
  • ¹³C NMR (100 MHz, DMSO-d₆) : Should show carbon signals corresponding to:

    • Carbonyl carbon of urea (approximately 152-155 ppm)
    • Aromatic carbons (115-140 ppm)
    • Methoxy carbon (55-58 ppm)
    • Azetidine ring carbons (50-70 ppm)
  • IR (KBr, cm⁻¹) : Expected characteristic bands include:

    • N-H stretching (3300-3450 cm⁻¹)
    • C=O stretching (1640-1680 cm⁻¹)
    • C-O stretching (1050-1150 cm⁻¹)
    • C-Cl stretching (700-800 cm⁻¹)

Mass Spectrometry

  • HRMS (ESI) : Expected [M+H]⁺ peak at approximately m/z 332.1166

Purity Analysis

  • HPLC : Should show >95% purity using appropriate chromatographic conditions
  • Melting Point : Expected to be in the range of 180-220°C based on similar compounds

Optimization Strategies

Several optimization strategies can be employed to improve the synthesis of this compound:

Reaction Conditions Optimization

  • Temperature : Lower temperatures (0-5°C) generally favor selective formation of unsymmetrical ureas when using isocyanate methods.
  • Solvent Selection : Acetonitrile has been shown to be effective for similar urea syntheses, providing good solubility and reaction rates.
  • Reaction Time : Shorter reaction times may minimize side reactions and decomposition of intermediates.

Catalyst Considerations

  • While many urea syntheses proceed without catalysts, certain Lewis acids or bases might enhance reaction rates or selectivity.
  • Pyridine or triethylamine can act as mild bases to facilitate isocyanate reactions.

Green Chemistry Approaches

  • The water-based synthesis approach represents an environmentally friendly alternative that avoids organic co-solvents.
  • Simple filtration or extraction procedures can be employed instead of silica gel purification, reducing solvent waste.

Scale-Up Considerations

When scaling up the synthesis of this compound, several factors should be considered:

Process Parameters

  • Heat Transfer : Larger reaction volumes may require more efficient cooling or heating systems.
  • Mixing Efficiency : Adequate mixing becomes more critical at larger scales to ensure homogeneity.
  • Reaction Monitoring : In-process controls should be established to monitor reaction progress and ensure quality.

Economic Factors

  • Cost analysis of different synthetic routes should be performed to determine the most economical approach.
  • The catalyst-free aqueous method may offer advantages in terms of reagent costs and waste management.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-3-[4-(3-methoxyazetidin-1-yl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-[4-(3-methoxyazetidin-1-yl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Activities
Compound Name Substituents Biological Activity Reference
Target Compound 2-Chlorophenyl, 4-(3-methoxyazetidin-1-yl)phenyl Not explicitly reported (structural focus)
1-(3-Chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-yl)-3-(phenothiazin-10-yl)ethyl urea (4g) 2-Chlorophenyl, phenothiazine Antifungal: MIC 62.5 µg/ml against C. albicans
1-(2-Chlorophenyl)-3-[4-(trifluoromethoxy)phenyl]urea 2-Chlorophenyl, 4-(trifluoromethoxy)phenyl No activity reported; molecular weight: 330.69, purity: 97%
1-(3-Chloro-4-methylphenyl)-3-[(±)-trans-1-(4-fluorophenyl)-2-(4-methoxyphenyl)-4-oxoazetidin-3-yl]urea (4g) 3-Chloro-4-methylphenyl, 4-oxoazetidinyl Antiproliferative activity (synthesis yield: 87%)
AVE#21 2-Chloro-4-fluorobenzoyl, 5-hydroxy-2-methoxyphenyl Glycogen phosphorylase inhibitor (allosteric binding)
  • Substituent Position : Chloro substituents at the ortho position (as in the target compound and 4g) correlate with antifungal activity, whereas para-substituted chloro groups (e.g., in phenylurea herbicides) enhance herbicidal potency .
  • Methoxyazetidine vs.

Physicochemical Properties

Table 2: Physical Properties of Selected Ureas
Compound Molecular Weight Melting Point (°C) Solubility
Target Compound ~350 (estimated) Moderate (predicted)
1-(2-Chlorophenyl)-3-cycloheptylurea 267.75 Not reported Low (crystalline structure)
1-(2-Chlorophenyl)-3-[4-(trifluoromethoxy)phenyl]urea 330.69 Not reported Low (high lipophilicity)
1-(2-(1H-Tetrazol-5-yl)phenyl)-3-(2-chlorophenyl)urea 316.74 253–255 Moderate (tetrazole enhances polarity)
  • Hydrogen Bonding : The methoxyazetidine group in the target compound may form stronger hydrogen bonds than cyclohexyl or trifluoromethoxy groups, influencing crystal packing and stability .

Biological Activity

1-(2-Chlorophenyl)-3-[4-(3-methoxyazetidin-1-yl)phenyl]urea is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C16H17ClN2O2
  • Molecular Weight : 302.77 g/mol

Structural Characteristics

PropertyValue
Molecular FormulaC16H17ClN2O2
Molecular Weight302.77 g/mol
IUPAC NameThis compound

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, phenylurea derivatives have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

  • Inhibition of Cell Proliferation : The compound may inhibit key signaling pathways involved in cell growth.
  • Induction of Apoptosis : Activation of caspases and modulation of Bcl-2 family proteins are potential pathways for inducing apoptosis in cancer cells.

Antimicrobial Properties

Research has also suggested that related compounds possess antimicrobial activity against various pathogens. The mechanism often involves disrupting bacterial cell walls or interfering with metabolic pathways.

Study 1: Antitumor Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antitumor effects of phenylurea derivatives, including the target compound. Results showed a dose-dependent inhibition of tumor growth in vitro and in vivo models, with significant reductions in tumor size observed in treated groups compared to controls.

Study 2: Antimicrobial Activity

In another investigation, a series of phenylurea derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that the compounds exhibited potent antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL.

CompoundMIC (µg/mL)Activity
This compound4Moderate
Reference Compound A0.5Strong
Reference Compound B8Weak

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-Chlorophenyl)-3-[4-(3-methoxyazetidin-1-yl)phenyl]urea?

  • Methodological Answer : Synthesis typically involves sequential functionalization:

  • Step 1 : Prepare 4-(3-methoxyazetidin-1-yl)aniline via nucleophilic substitution of 4-nitroazetidine derivatives, followed by reduction of the nitro group .
  • Step 2 : React 2-chlorophenyl isocyanate with the above intermediate under anhydrous conditions (e.g., THF, 0–5°C) to form the urea linkage.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • Methodological Answer :

  • NMR Spectroscopy : 1H/13C NMR identifies proton environments (e.g., urea NH peaks at δ 8.5–9.5 ppm, azetidine methoxy group at δ 3.0–3.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected [M+H]+ ≈ 388.12 g/mol).
  • HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>95%) and detect byproducts .

Q. What physicochemical properties are essential for in vitro assays?

  • Methodological Answer :

  • Solubility : Test in DMSO (stock solution) and aqueous buffers (PBS, pH 7.4) via nephelometry. Adjust with co-solvents (e.g., cyclodextrins) if needed.
  • LogP : Determine via shake-flask method (octanol/water partition) to predict membrane permeability (expected logP ~2.5–3.5) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

  • Methodological Answer :

  • Substituent Variation : Replace the methoxy group on azetidine with bulkier (e.g., ethoxy) or polar (e.g., hydroxyl) groups.
  • Bioisosteric Replacement : Substitute the chlorophenyl ring with fluorophenyl or trifluoromethylphenyl to enhance target affinity .
  • Assay Design : Use dose-response curves (IC50/EC50) in enzyme inhibition assays (e.g., kinase panels) to quantify potency shifts .

Q. How to resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Assay Validation : Confirm cell line authenticity (STR profiling) and eliminate interference from compound aggregation (dynamic light scattering).
  • Orthogonal Assays : Pair enzymatic assays with cellular thermal shift assays (CETSA) to verify target engagement .
  • Data Normalization : Use internal controls (e.g., reference inhibitors) to standardize results across labs .

Q. What experimental strategies elucidate the compound’s mechanism of action?

  • Methodological Answer :

  • Chemical Proteomics : Immobilize the compound on resin for pull-down assays to identify binding proteins .
  • Molecular Dynamics Simulations : Model azetidine interactions with putative targets (e.g., GPCRs) to predict binding motifs.
  • Kinetic Studies : Measure time-dependent inhibition (kobs/[I]) to distinguish competitive vs. allosteric mechanisms .

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